spectroscopic data for (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride
spectroscopic data for (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride
An In-Depth Technical Guide to the Spectroscopic Characterization of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride
Abstract
(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride is a substituted thiazole derivative of significant interest to medicinal chemistry and drug development professionals. The thiazole scaffold is a cornerstone in the synthesis of compounds with diverse pharmacological activities. Rigorous structural confirmation and purity assessment are paramount for any downstream application, mandating a comprehensive spectroscopic characterization. This technical guide provides a robust framework for obtaining and interpreting the full spectroscopic profile of this target compound. It outlines detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Beyond mere procedural steps, this document elucidates the scientific rationale behind experimental choices and presents a predictive analysis of the expected spectral data, offering researchers a self-validating system for structural verification. This guide is designed to serve as an essential resource for scientists engaged in the synthesis, quality control, and application of this and related heterocyclic compounds.
Introduction: The Significance of Spectroscopic Verification
The Thiazole Scaffold in Drug Discovery
The 1,3-thiazole ring is a privileged heterocyclic motif frequently incorporated into the structure of pharmacologically active agents. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a key building block in compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The precise substitution pattern on the thiazole ring is critical to a compound's efficacy and safety profile, making unambiguous structural determination a non-negotiable step in the research and development pipeline.
Compound Profile: (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride
This guide focuses on the dihydrochloride salt of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine, a molecule that combines the thiazole core with a reactive primary amine function, presenting a versatile scaffold for further chemical modification.
| Property | Value | Source |
| Chemical Name | (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride | [1][2] |
| CAS Number | 1185293-90-6 | [1][2] |
| Molecular Formula | C₆H₁₂Cl₂N₂S | [3] |
| Molecular Weight | 215.14 g/mol | [3] |
| Structure | ![]() |
Rationale for Multi-Technique Spectroscopic Analysis
No single analytical technique can provide absolute structural proof. A robust chemical characterization relies on the synergistic integration of multiple spectroscopic methods.
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NMR Spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms.
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Mass Spectrometry provides the exact molecular weight and offers clues to the structure through fragmentation patterns.
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Infrared Spectroscopy identifies the specific functional groups present in the molecule.
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UV-Vis Spectroscopy reveals information about the electronic conjugation within the chromophore.
This guide will detail the acquisition and interpretation of data from each of these techniques to build an unassailable structural proof for the target compound.
Proposed Synthetic Pathway: Reductive Amination
To perform spectroscopic analysis, a pure sample of the target compound is required. A highly efficient and common method for synthesizing primary amines from aldehydes is direct reductive amination.[4] This proposed pathway begins with the commercially available 2,4-dimethyl-1,3-thiazole-5-carbaldehyde.
Caption: Proposed synthesis via direct reductive amination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. We will examine the predicted data for both proton (¹H) and carbon-13 (¹³C) nuclei.
Predicted ¹H and ¹³C NMR Spectra
The expected chemical shifts are predicted based on the electronic environment of each nucleus. The dihydrochloride form means the amine will be protonated (-CH₂NH₃⁺) and the thiazole nitrogen is also likely protonated, influencing adjacent signals.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Label | Protons | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|---|
| a | -CH₃ (at C4) | ~2.4 | Singlet (s) | 3H | Methyl group on an sp² carbon of the thiazole ring. |
| b | -CH₃ (at C2) | ~2.7 | Singlet (s) | 3H | Methyl group adjacent to the protonated thiazole nitrogen, causing a downfield shift. |
| c | -CH₂ - | ~4.3 | Singlet (s) | 2H | Methylene group adjacent to the electron-withdrawing thiazole ring and the ammonium group. |
| d | -NH₃ ⁺ | ~8.5 | Broad Singlet (br s) | 3H | Protons on nitrogen (ammonium salt), typically broad and downfield. Exchangeable with D₂O. |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Label | Carbon | Predicted Shift (δ, ppm) | Rationale |
|---|---|---|---|
| 1 | C H₃ (at C4) | ~15 | Standard sp³ methyl carbon on a heterocyclic ring. |
| 2 | C H₃ (at C2) | ~19 | sp³ methyl carbon adjacent to the heteroaromatic system. |
| 3 | -C H₂- | ~35 | Methylene carbon shifted downfield by the adjacent ammonium and thiazole groups. |
| 4 | C 4-CH₃ | ~148 | Quaternary sp² carbon of the thiazole ring. |
| 5 | C 5-CH₂ | ~125 | Quaternary sp² carbon of the thiazole ring, site of substitution. |
| 6 | C 2-CH₃ | ~165 | sp² carbon adjacent to both sulfur and protonated nitrogen, resulting in a significant downfield shift. |
Detailed Experimental Protocol for NMR Data Acquisition
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Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Rationale: DMSO-d₆ is chosen for its ability to dissolve polar hydrochloride salts and to allow for the observation of exchangeable N-H protons, which would be lost in D₂O.[5]
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference, setting its chemical shift to 0.00 ppm.[6]
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Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[7] Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity and spectral resolution.
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¹H NMR Acquisition:
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Acquire data using a standard pulse sequence.
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Set a spectral width of approximately 12-15 ppm.
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Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire data using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.
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Set a spectral width of approximately 200-220 ppm.
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A larger number of scans will be required due to the low natural abundance of ¹³C.
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Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for both spectra.
Caption: Workflow for NMR data interpretation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information from its fragmentation pattern.
Predicted Mass Spectrum
For this polar, pre-charged molecule, Electrospray Ionization (ESI) in positive ion mode is the technique of choice. The analysis will be on the free base form (C₆H₁₀N₂S, MW = 142.22).
Table 3: Predicted High-Resolution MS (ESI⁺) Data
| Ion | Calculated m/z | Rationale |
|---|---|---|
| [M+H]⁺ | 143.0638 | The protonated molecular ion of the free base (C₆H₁₁N₂S⁺). This is expected to be the base peak. |
| [M+Na]⁺ | 165.0457 | A common adduct observed in ESI-MS. |
Detailed Experimental Protocol for MS Data Acquisition
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Sample Preparation: Prepare a dilute solution of the compound (~10-20 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Rationale: Acetonitrile/water is a common mobile phase for ESI, and formic acid aids in the protonation of the analyte to form the [M+H]⁺ ion.
-
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.
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Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
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Source Parameters: Optimize ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to maximize the signal of the [M+H]⁺ ion.
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Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da). Ensure the instrument is calibrated to provide high mass accuracy (typically < 5 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum
The spectrum will show characteristic absorption bands for the amine salt and the thiazole ring.
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3100-2800 | -NH₃⁺ | N-H stretch (ammonium salt) |
| 2950-2850 | C-H (methyl/methylene) | C-H stretch |
| ~1600 | -NH₃⁺ | N-H bend (asymmetric) |
| ~1580 | C=N | Ring stretch (thiazole) |
| ~1510 | -NH₃⁺ | N-H bend (symmetric) |
| ~1450 | C=C | Ring stretch (thiazole) |
| 650-700 | C-S | C-S stretch |
Detailed Experimental Protocol for FTIR Data Acquisition
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar to a fine powder.
-
Rationale: The KBr pellet method is a standard technique for analyzing solid samples and avoids solvent interference bands.[8]
-
-
Pellet Formation: Place the powder into a pellet press and apply several tons of pressure to form a thin, transparent disc.
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will be automatically subtracted from the sample spectrum.
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Sample Spectrum: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Integrated Spectroscopic Characterization Workflow
The true power of spectroscopic analysis lies in combining the data from all techniques to build a conclusive structural assignment. Each method provides a piece of the puzzle, and together they validate the identity, structure, and purity of the target compound.
Caption: Integrated workflow for structural confirmation.
Conclusion
This technical guide provides a comprehensive and scientifically grounded framework for the complete spectroscopic characterization of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride. By following the detailed protocols and leveraging the predictive spectral data provided, researchers and drug development professionals can confidently verify the structure and purity of this important chemical scaffold. The integration of NMR, MS, and IR spectroscopy constitutes a self-validating system that ensures the high quality and reliability of the material, which is an indispensable prerequisite for its use in further research and development endeavors.
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